Tert-butyl 4-((6-fluoropyridin-3-yl)methyl)piperazine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of a catalyst such as Pd/C in ethanol, stirred with an H2 balloon for 3 hours . The product is obtained through purification .Molecular Structure Analysis
The molecular formula of this compound is C15H22FN3O2. The piperazine ring is present in a chair conformation with di-equatorial substitution . Of the two N atoms, one is sp3 hybridized while the other is sp2 hybridized .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Tert-butyl 4-((6-fluoropyridin-3-yl)methyl)piperazine-1-carboxylate and its derivatives are often synthesized through condensation reactions involving various chemicals like carbamimide, 3-fluorobenzoic acid, and others. These processes are characterized by spectroscopic methods like LCMS, NMR, IR, and CHN elemental analysis (Sanjeevarayappa et al., 2015; Gumireddy et al., 2021; Ya-hu, 2010).
X-ray Diffraction Studies : The crystal and molecular structure of these compounds is often analyzed using X-ray diffraction. This helps in understanding the molecular conformation and the intermolecular interactions within the crystal structure (Mamat et al., 2012).
Biological Applications
Antibacterial and Anthelmintic Activity : Certain derivatives of this compound exhibit moderate antibacterial and anthelmintic activities. These properties are evaluated through in vitro studies against various microorganisms (Kulkarni et al., 2016).
Potential in Anticancer Drugs : Some derivatives are key intermediates in the synthesis of small molecule anticancer drugs. Their role in disrupting dysfunctional signaling pathways in cancer cells makes them significant in cancer therapeutics (Zhang et al., 2018).
Antimicrobial Activity : Novel derivatives have been synthesized and evaluated for their potential antimicrobial activities, showing promising results against various bacterial and fungal strains (Babu et al., 2015).
Industrial and Chemical Applications
Corrosion Inhibition : Derivatives of this compound have been studied for their corrosion inhibition properties, particularly for protecting metal surfaces in corrosive environments (Praveen et al., 2021).
Utility in Medicinal Chemistry : These compounds are used in synthesizing various bioactive molecules, including those with potential antipsychotic, antibacterial, and anticancer properties. This involves optimizing various substituents to enhance their pharmacological profiles (Chonan et al., 2011; Kong et al., 2016).
Mechanism of Action
Target of Action
It is known that piperazine derivatives often interact with g protein-coupled receptors (gpcrs), ion channels, or enzymes in the body, which play crucial roles in various biological processes .
Mode of Action
Piperazine derivatives typically work by binding to their target proteins and modulating their activity, which can lead to changes in cellular signaling .
Biochemical Pathways
Depending on the target protein, piperazine derivatives can influence a variety of biochemical pathways, including signal transduction, neurotransmission, and metabolic processes .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound greatly influence its bioavailability and therapeutic efficacy .
Result of Action
Typically, the result of action of a compound depends on its interaction with its target protein and the subsequent changes in cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound .
Properties
IUPAC Name |
tert-butyl 4-[(6-fluoropyridin-3-yl)methyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)11-12-4-5-13(16)17-10-12/h4-5,10H,6-9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDOWZZQVRBAFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CN=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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